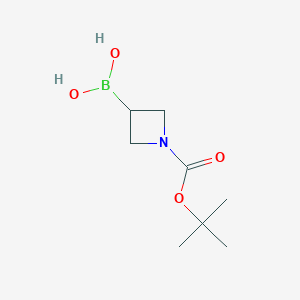![molecular formula C10H12Cl2N4 B12521926 1,1'-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole] CAS No. 681853-67-8](/img/structure/B12521926.png)
1,1'-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole] is a synthetic organic compound characterized by the presence of two pyrazole rings connected by an ethane-1,2-diyl bridge, with each pyrazole ring substituted with a chloromethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole] typically involves the reaction of 1,2-dibromoethane with 3-chloromethyl-1H-pyrazole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the pyrazole rings. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. The choice of solvents and bases may vary depending on the scalability and cost-effectiveness of the process.
化学反应分析
Types of Reactions: 1,1’-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole] can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole rings or the ethane-1,2-diyl bridge.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include azido derivatives, thioethers, and ethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include reduced pyrazole derivatives and modified ethane-1,2-diyl bridges.
科学研究应用
1,1’-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole] has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving pyrazole-containing molecules.
Catalysis: It can serve as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
作用机制
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole] depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The pyrazole rings can participate in hydrogen bonding and π-π interactions, contributing to the binding affinity and specificity of the compound.
相似化合物的比较
1,1’-(Ethane-1,2-diyl)bis[3-(4-chlorobenzoyl)thiourea]: This compound has a similar ethane-1,2-diyl bridge but with thiourea groups instead of pyrazole rings.
1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-1H-pyrazole]: This compound has a propane-1,3-diyl bridge instead of an ethane-1,2-diyl bridge.
3,3’-(Ethane-1,1-diyl)bis(1H-indole): This compound has an ethane-1,1-diyl bridge with indole rings instead of pyrazole rings.
Uniqueness: 1,1’-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole] is unique due to the presence of chloromethyl groups on the pyrazole rings, which provide reactive sites for further functionalization. The ethane-1,2-diyl bridge offers structural flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
属性
CAS 编号 |
681853-67-8 |
|---|---|
分子式 |
C10H12Cl2N4 |
分子量 |
259.13 g/mol |
IUPAC 名称 |
3-(chloromethyl)-1-[2-[3-(chloromethyl)pyrazol-1-yl]ethyl]pyrazole |
InChI |
InChI=1S/C10H12Cl2N4/c11-7-9-1-3-15(13-9)5-6-16-4-2-10(8-12)14-16/h1-4H,5-8H2 |
InChI 键 |
DMSGRNRCMFKGPO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=C1CCl)CCN2C=CC(=N2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


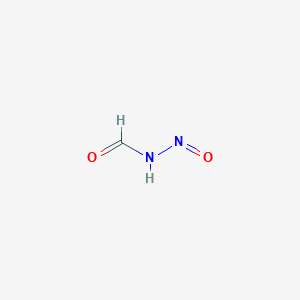
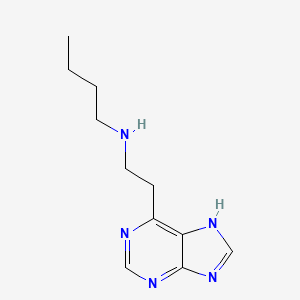
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12521851.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one](/img/structure/B12521855.png)
![(3r)-3-[(Triethylsilyl)oxy]pyrrolidine](/img/structure/B12521861.png)
![3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12521868.png)
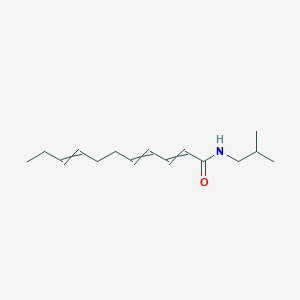
![9-Oxa-3,4-diazabicyclo[6.1.0]nonane](/img/structure/B12521873.png)
![Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521876.png)
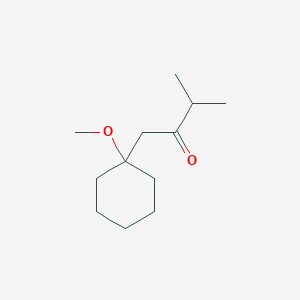
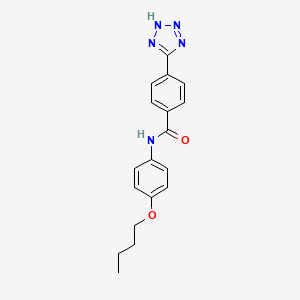
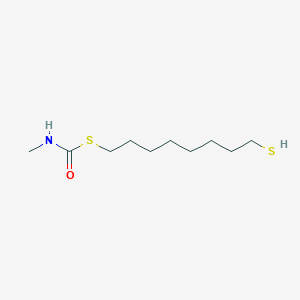
![4-(2-(2,3-Dihydro-4H-benzo[b][1,4]thiazin-4-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12521903.png)
